(2S)-2-amino-2-(4-methoxyphenyl)acetic Acid: A Comprehensive Physicochemical Profile
(2S)-2-amino-2-(4-methoxyphenyl)acetic Acid: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereogenic center at the alpha-carbon, an amino group, a carboxylic acid moiety, and a 4-methoxyphenyl ring, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities.[1] These characteristics make it a valuable synthon for the preparation of a diverse range of biologically active molecules. The methoxy group, in particular, can influence the compound's metabolic stability and its interactions with biological targets.[1] This guide provides a detailed examination of the core physical properties of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, offering both reported data and predictive insights, alongside robust experimental protocols for their determination.
Physicochemical Properties: A Quantitative Overview
The precise experimental determination of all physical properties for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is not extensively documented in publicly available literature. The following table summarizes key available and computed data. It is important to note that some values are derived from closely related compounds or computational models and should be considered as predictive in the absence of direct experimental confirmation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| CAS Number | 24593-48-4 | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 259-261 °C (dec.) (for 4-Methoxy-L-phenylalanine) | [3] |
| Solubility | Predicted to have some aqueous solubility, enhanced in acidic and basic conditions. Good solubility expected in polar organic solvents like methanol and ethanol.[4] | [1][4] |
| Optical Rotation | Data not available | |
| XLogP3 | -1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
In-Depth Analysis of Physical Properties and Experimental Determination
Melting Point
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is superior to traditional capillary melting point apparatus as it provides both the onset and peak melting temperatures, as well as the enthalpy of fusion.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
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Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.
Causality: The choice of a controlled heating rate is crucial to ensure thermal equilibrium and obtain a sharp, well-defined melting peak. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Solubility
The solubility of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is a critical parameter for its application in drug development, influencing formulation, bioavailability, and purification processes. As an amino acid, its solubility is expected to be pH-dependent.[4] The presence of both a basic amino group and an acidic carboxylic acid group allows it to exist as a zwitterion at its isoelectric point, and as a cation in acidic solutions and an anion in basic solutions, which generally enhances aqueous solubility.[4] The 4-methoxyphenyl group imparts a degree of lipophilicity, suggesting solubility in polar organic solvents.[1][4]
Experimental Protocol: Equilibrium Solubility Determination
This method determines the saturation concentration of the compound in a given solvent at a specific temperature.
Methodology:
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Sample Preparation: Add an excess amount of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
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Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: Ensuring an excess of solid is present is fundamental to achieving saturation. The extended equilibration time allows the dissolution process to reach a steady state. Centrifugation is essential to separate the saturated solution from any undissolved solid, preventing overestimation of solubility.
Optical Rotation
As a chiral molecule, (2S)-2-amino-2-(4-methoxyphenyl)acetic acid will rotate the plane of polarized light. The specific rotation is a characteristic physical property that confirms the enantiomeric identity and can be used to determine enantiomeric purity. The "(2S)" designation indicates its absolute configuration based on the Cahn-Ingold-Prelog priority rules.
Experimental Protocol: Determination of Specific Rotation
Methodology:
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Solution Preparation: Accurately prepare a solution of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid of known concentration (c, in g/100 mL) in a specified solvent (e.g., 1 M HCl).
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Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).
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Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
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Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c).
Causality: The choice of solvent is critical as it can influence the measured rotation. For amino acids, acidic or basic solutions are often used to ensure complete dissolution and a consistent ionic form. The concentration and path length must be accurately known for the calculation of the specific rotation, a standardized value.
Enantiomeric Purity
Ensuring the enantiomeric purity of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is paramount in pharmaceutical applications, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Methodology:
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Chiral Stationary Phase (CSP) Selection: Choose a suitable chiral column. For amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are often effective for direct analysis of underivatized enantiomers.
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Mobile Phase Optimization: Develop an appropriate mobile phase. A common starting point for polar compounds on CHIROBIOTIC™ T is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
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Chromatographic Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.
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Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Causality: The CSP is the core of the separation, providing a chiral environment that interacts differently with the two enantiomers, leading to different retention times. The mobile phase composition is optimized to achieve a balance between retention, resolution, and peak shape.
Conclusion
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide has provided a comprehensive overview of its key characteristics based on available data, predictive models, and data from closely related compounds. The detailed experimental protocols included herein offer a robust framework for researchers to determine these properties with high accuracy and reproducibility, ensuring the quality and consistency of this important chemical entity in their research and development endeavors.
